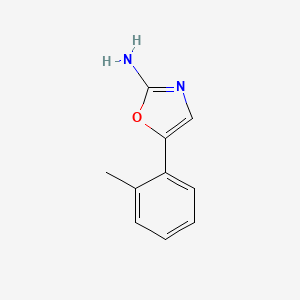

5-(o-Tolyl)oxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWCGGDTTPWITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 O Tolyl Oxazol 2 Amine and Analogous Structures

Established Strategies for Oxazol-2-amine Ring Formation

The formation of the oxazol-2-amine scaffold is a cornerstone of synthetic efforts, with several reliable methods being developed over the years. These range from classical condensation reactions to more modern catalytic and multicomponent approaches.

Cyclization Reactions Involving Alpha-Halo Ketones and Urea (B33335) Derivatives

One of the most traditional and straightforward methods for synthesizing 2-aminooxazoles is the Hantzsch-type condensation reaction between an α-haloketone and urea or its derivatives. acs.orgnih.gov This reaction, often referred to as the Bredereck synthesis when using amides, provides a direct route to the desired heterocyclic core. ijpsonline.com

The general mechanism involves the initial N-alkylation of urea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole (B20620) ring. While the classic Hantzsch protocol for thiazole (B1198619) synthesis using thiourea (B124793) is highly versatile, the analogous reaction with ureas to form oxazoles can sometimes be less straightforward and may require optimization of reaction conditions. acs.org

Researchers have explored various conditions to improve the efficiency of this cyclization. For instance, microwave irradiation has been employed to accelerate the reaction between aromatic ketones, urea, and iodine (which generates the α-iodo ketone in situ), affording 2-aminooxazole derivatives in short reaction times. ijpsonline.com Another approach involves using nonionic liquids like polyethylene (B3416737) glycol (PEG) 400 as a recyclable solvent, which can facilitate the reaction at ambient temperatures without the need for a catalyst, leading to excellent yields. researchgate.net

Table 1: Optimization of Condensation Reaction for 4-(p-tolyl)oxazol-2-amine This table illustrates the effect of different solvents, temperatures, and reaction times on the yield of a representative 2-aminooxazole synthesized from an α-bromoacetophenone and urea.

| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| VII | DMSO | 80 | 2h | 0 | acs.org |

| VIII | DMF | 80 | 2h | 18 | acs.org |

| X | DMF | 120 | 30 min | 45 | acs.org |

| XI (MW) | DMF | 80 | 15 min | 53 | acs.org |

| XII (MW) | DMF | 120 | 3 min | 56 | acs.org |

| XIII (MW) | NMP | 80 | 15 min | 50 | acs.org |

| XIV (MW) | NMP | 120 | 3 min | 45 | acs.org |

| (MW) indicates the use of a microwave reactor. NMP stands for N-methylpyrrolidone. |

The versatility of this method has been demonstrated with a range of substituted α-bromoacetophenones, showing that the electronic nature of the substituents on the phenyl ring has a negligible effect on the reaction yield. acs.org

Palladium-Catalyzed Cyclization and Coupling Processes, including Direct Arylation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the formation of N,5-diaryloxazol-2-amines is no exception. These methods offer powerful tools for creating C-N and C-C bonds with high efficiency and selectivity.

A prominent strategy involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide. acs.org This reaction can be applied in a two-step sequence for the synthesis of N-aryl-substituted 2-aminooxazoles. First, a 2-aminooxazole core is synthesized, for example, via the α-haloketone and urea condensation. Subsequently, this primary amine is coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand to install the desired aryl group on the amino nitrogen. acs.org

Direct C-H arylation is another powerful palladium-catalyzed strategy that has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.orgorganic-chemistry.orgthieme-connect.com This approach can be used to introduce aryl groups directly onto the oxazole ring. While often used for C-2 or C-5 functionalization of a pre-formed oxazole, palladium catalysis can also be involved in the cyclization step itself. For instance, palladium-catalyzed processes can facilitate the formation of the heterocyclic ring from acyclic precursors, often involving C-H activation steps. d-nb.inforsc.org The synthesis of arylamines using palladium catalysts with various phosphine (B1218219) ligands and ammonia (B1221849) surrogates like lithium bis(trimethylsilyl)amide has also been well-established, providing foundational chemistry for such transformations. mit.edunih.gov

Electrochemical and Oxidative Cyclization Routes

In the quest for greener and more sustainable synthetic methods, electrochemical and oxidative cyclizations have gained significant attention. These approaches can often be performed under mild conditions without the need for harsh reagents or metal catalysts.

Electrochemical synthesis provides a powerful alternative for constructing heterocyclic rings. For example, 2-aminobenzoxazole (B146116) derivatives have been prepared via a one-pot electrochemical method using acetic acid as the electrolyte, which avoids the use of supporting electrolytes like tetrabutylammonium (B224687) bromide or lithium perchlorate. epa.govscilit.com This method is noted for its clean reaction profile and high atom economy. Similarly, electrochemical desulfurative cyclization has been developed to access oxazol-2-amine derivatives, demonstrating the utility of electrochemistry in forming the oxazole core through intermolecular C-N and C-O bond formation. acs.org

Oxidative cyclization represents another important route. Transition-metal-free methods have been developed that involve the ring-opening of a precursor like a benzoxazole (B165842), followed by an oxidative ring-closing step. For instance, N-bromosuccinimide (NBS) can be used as a powerful oxidant to mediate the cyclization of amidine intermediates, which are formed from the reaction of benzoxazoles with secondary amines, to yield 2-aminobenzoxazoles in excellent yields. rsc.org Copper-catalyzed oxidative cyclization of oxime acetates with sodium thiocyanate (B1210189) has also been shown to be an effective method for producing 2-aminothiazoles, a structurally related heterocycle, suggesting potential applicability for oxazole synthesis. rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex molecules. This approach offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. acs.org

Several MCRs have been developed for the synthesis of substituted oxazoles. A notable example is the three-component reaction between an aldehyde, an amine, and a tertiary α-isocyanoacetamide, which provides access to 5-aminooxazoles with a tertiary amine at the 5-position. acs.orgresearchgate.netacs.org This reaction proceeds through the formation of an imine intermediate, followed by nucleophilic attack of the isocyanide and subsequent intramolecular cyclization.

Another MCR approach involves the condensation of allomaltol derivatives, α-ketoaldehydes, and cyanamide (B42294) to produce substituted 2-aminooxazoles. researchgate.net This method is distinguished by its ability to form the 2-aminooxazole core under mild, atom-economical conditions. The versatility of MCRs makes them particularly suitable for creating libraries of substituted oxazoles for screening purposes. acs.orgnih.gov

Regioselective Functionalization at C-5 of the Oxazole Ring

For the synthesis of a specific target like 5-(o-Tolyl)oxazol-2-amine, the ability to selectively introduce a substituent at the C-5 position of the oxazole ring is crucial. Directing this functionalization can be achieved either by building the ring with the substituent already in place or by modifying a pre-formed oxazole ring.

Introduction of Aryl Substituents at Position 5

Direct C-H arylation has become a premier method for the regioselective functionalization of heterocycles, including oxazoles. acs.orgorganic-chemistry.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to direct the arylation to either the C-2 or C-5 position of the oxazole ring. organic-chemistry.orgbeilstein-journals.org

For regioselective C-5 arylation, palladium catalysts are commonly employed. For example, using a catalyst system of Pd(OAc)₂ with specific phosphine ligands like PCy₃ or dppf in a polar solvent can favor arylation at the C-5 position. beilstein-journals.orgdntb.gov.ua The choice of base and solvent can significantly influence the regioselectivity of the reaction. organic-chemistry.orgresearchgate.net This allows for the direct coupling of an oxazole with an aryl halide, such as o-tolyl bromide, to introduce the desired aryl group at the C-5 position.

Table 2: Regioselective Direct Arylation of Oxazoles This table summarizes conditions that favor C-5 arylation of the oxazole ring.

| Catalyst System | Base | Solvent | Selectivity | Reference |

| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Dioxane | C-5 selective | beilstein-journals.org |

| Pd(OAc)₂ / dppf | K₂CO₃ | Dioxane | C-5 selective | beilstein-journals.org |

| Pd(OAc)₂ | KOAc | Not specified | C-5 selective | researchgate.net |

| Pd(0) / Task-specific phosphine | Not specified | Polar solvent | C-5 arylation | organic-chemistry.org |

Alternatively, traditional cross-coupling reactions like the Suzuki or Stille reactions can be used. nih.gov This requires the synthesis of a 5-halo or 5-stannyl oxazole derivative, which can then be coupled with an appropriate o-tolylboronic acid (Suzuki) or o-tolylstannane (Stille) to yield the C-5 arylated product. These methods provide a reliable, albeit less atom-economical, route to 5-aryloxazoles. nih.gov

Control of Substituent Introduction at Position 5 through Ligand Design

The regioselective synthesis of 5-substituted oxazoles, including structures analogous to this compound, is a significant challenge in synthetic organic chemistry. The ability to precisely control the introduction of substituents at the C5 position is crucial for developing new compounds with specific properties. One advanced strategy to achieve this control is through the meticulous design of ligands used in metal-catalyzed reactions.

Gold-catalyzed intermolecular cycloadditions have emerged as a powerful tool for the synthesis of highly substituted oxazoles. In this context, the reaction of unsymmetrical internal alkynes with N-nucleophilic 1,3-N,O-dipole equivalents can be directed with high regioselectivity. rsc.org The electronic properties of the ligands attached to the gold catalyst can influence the electronic distribution within the alkyne substrate, thereby favoring the formation of one regioisomer over another. For instance, the use of specific phosphine ligands can modulate the electrophilicity of the gold center, which in turn affects the regiochemical outcome of the cycloaddition, enabling the preferential formation of the 5-substituted product. rsc.org

Another approach involves the use of rhodium catalysis. The reaction of α-diazoketones with nitriles, a common method for oxazole synthesis, can be rendered highly regioselective by employing chiral dirhodium carboxylate catalysts. The steric and electronic environment created by the chiral ligands around the rhodium center can effectively discriminate between the two ends of the nitrile, guiding the cyclization to yield the desired 5-substituted oxazole.

While direct ligand-controlled synthesis of this compound itself is not extensively documented in the provided results, the principles derived from analogous systems highlight the potential of this strategy. The development of ligands that can effectively recognize and differentiate the steric and electronic properties of the o-tolyl group would be a key step toward achieving precise control in this specific synthesis.

Sustainable and Green Chemistry Approaches in Oxazol-2-amine Synthesis

The synthesis of oxazol-2-amine derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.com Several innovative and sustainable methods have been developed for the synthesis of the 2-aminooxazole core. ijpsonline.comkcl.ac.ukresearchgate.net

Microwave-assisted synthesis represents a significant advancement in this area. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.netresearchgate.net For example, the reaction of α-bromoacetophenones with urea to form 4-substituted-2-aminooxazoles can be completed in minutes under microwave irradiation, often with simplified purification procedures. acs.org

The use of alternative, environmentally benign solvents is another cornerstone of green oxazole synthesis. Ionic liquids (ILs) and deep eutectic solvents (DES) have been employed as recyclable reaction media. ijpsonline.com These solvents can enhance reaction rates and facilitate product separation. For instance, the van Leusen synthesis of 5-substituted oxazoles has been successfully performed in ionic liquids, which could be recycled multiple times without a significant loss of activity. ijpsonline.comijpsonline.com Water-promoted synthesis is another attractive green approach, leveraging the unique properties of water to facilitate reactions, often eliminating the need for hazardous organic solvents. nih.gov

Catalytic methods that avoid stoichiometric, toxic reagents are also central to sustainable synthesis. Metal-free catalytic systems, such as those using iodine or nanocatalysts like Santa Barbara Amorphous-15 (SBA-15), have been reported for the synthesis of oxazole derivatives. ijpsonline.comijpsonline.com Furthermore, photoredox catalysis, which utilizes visible light to drive chemical transformations, offers a mild and sustainable alternative to traditional methods that often require harsh conditions. organic-chemistry.org

A summary of various green chemistry approaches is presented in the table below.

| Green Chemistry Approach | Description | Example Application | Reference(s) |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. | Synthesis of 2-aminooxazole derivatives from aromatic ketones, urea/thiourea, and iodine. | ijpsonline.com |

| Ionic Liquids (ILs) as Solvents | Employs non-volatile, recyclable ionic liquids as reaction media, often enhancing reaction rates and simplifying product isolation. | One-pot van Leusen synthesis of oxazoles from TosMIC, aliphatic halides, and aldehydes. | ijpsonline.comijpsonline.com |

| Deep Eutectic Solvents (DES) | Uses a mixture of hydrogen bond donors and acceptors as a green solvent and catalyst. | One-pot, three-component reaction of urea, active methylene (B1212753) compounds, and N-Bromosuccinamide (NBS). | ijpsonline.com |

| Ultrasonication | Applies high-frequency sound waves to induce cavitation, which can enhance reaction rates and yields. | Synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol with an InCl₃ catalyst. | ijpsonline.com |

| Water-Promoted Synthesis | Utilizes water as a solvent, taking advantage of its unique properties to promote reactions and avoid organic solvents. | Tandem reactions of isothiocyanates with 2-aminophenols to form 2-aminobenzoxazoles. | acs.org |

| Nanocatalysis | Employs catalysts at the nanoscale, which often exhibit high activity and selectivity. | Condensation reaction between 2-amino-3-hydroxypyridine (B21099) and benzoyl chloride using SBA-15. | ijpsonline.com |

| Photoredox Catalysis | Uses visible light and a photocatalyst to initiate chemical reactions under mild conditions. | Tandem oxidative cyclization of α-bromo ketones and amines to form substituted oxazoles. | organic-chemistry.org |

Derivatization and Post-Synthetic Modification of the 2-Amino Group

The 2-amino group and the oxazole ring of this compound are amenable to a variety of post-synthetic modifications, allowing for the generation of a diverse range of derivatives with potentially new chemical and biological properties.

Amine Group Functionalization (e.g., Acylation, Alkylation)

The primary amine at the C2 position of the oxazole ring is a versatile functional handle for derivatization. wikipedia.org It can readily undergo reactions such as acylation and alkylation to introduce a wide array of substituents.

Acylation: The 2-amino group can be acylated using various acylating agents like acid chlorides or anhydrides. This reaction typically proceeds smoothly in the presence of a base to neutralize the acid byproduct. For instance, treatment of a 2-aminooxazole with an appropriate acid chloride in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) would yield the corresponding N-acyl-2-aminooxazole derivative. This functionalization is useful for introducing amide functionalities, which can participate in hydrogen bonding and alter the molecule's solubility and biological activity.

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides. The reaction may lead to mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the reagents. The use of a base is generally required to scavenge the hydrohalic acid formed during the reaction. These modifications can be used to modulate the lipophilicity and steric profile of the parent compound.

A summary of functionalization reactions for the 2-amino group is provided in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Acylation | Acid chloride or anhydride, base (e.g., pyridine, triethylamine), organic solvent. | N-Acyl-2-aminooxazole | wikipedia.org |

| Alkylation | Alkyl halide, base (e.g., potassium carbonate), solvent (e.g., DMF, acetone). | N-Alkyl- or N,N-Dialkyl-2-aminooxazole | wikipedia.org |

Electrophilic Substitution on the Oxazole Ring System

The oxazole ring, particularly when activated by an electron-donating group like the 2-amino group, can undergo electrophilic substitution reactions. wikipedia.org The regioselectivity of these reactions is dictated by the electronic nature of the ring system. For 2-aminooxazoles, electrophilic attack is generally directed to the C5 position, as the amino group strongly activates this position through resonance. semanticscholar.org

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination of a 2-aminooxazole would be expected to yield the 5-bromo-2-aminooxazole derivative. The reaction conditions for these substitutions would need to be carefully controlled to avoid over-reaction or decomposition of the starting material, as the activated ring can be sensitive.

The introduction of substituents directly onto the oxazole ring can significantly impact the molecule's electronic properties, planarity, and potential for intermolecular interactions.

The table below outlines potential electrophilic substitution reactions on the 2-aminooxazole ring.

| Reaction Type | Reagents and Conditions | Expected Major Product | Reference(s) |

| Halogenation | Halogenating agent (e.g., NBS, Br₂), solvent. | 5-Halo-2-aminooxazole | semanticscholar.org |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄), controlled temperature. | 5-Nitro-2-aminooxazole | semanticscholar.org |

| Friedel-Crafts Acylation | Acid chloride, Lewis acid catalyst (e.g., AlCl₃). | 5-Acyl-2-aminooxazole | semanticscholar.org |

Chemical Reactivity and Transformation Mechanisms of Oxazol 2 Amines

Fundamental Reactivity Patterns of the 2-Aminooxazole Core

The 2-aminooxazole moiety is a privileged structure in medicinal chemistry, largely due to its versatile reactivity. researchgate.net The reactivity of the 2-aminooxazole core in 5-(o-Tolyl)oxazol-2-amine is primarily characterized by the nucleophilic nature of the exocyclic amino group and the potential for electrophilic substitution on the oxazole (B20620) ring, although the latter is less common. The endocyclic nitrogen atom can also participate in reactions, particularly protonation and alkylation.

The 2-aminooxazole system can exist in two tautomeric forms: the amino form and the imino form. conicet.gov.ar For most 2-aminooxazoles, the amino tautomer is generally the more stable and predominant form in solution. conicet.gov.ar This equilibrium is crucial as it influences the site of reactivity.

The presence of the electron-donating o-tolyl group at the 5-position of the oxazole ring influences the electron density distribution within the heterocyclic system. This substituent can enhance the nucleophilicity of the exocyclic amino group through resonance effects.

A key reaction of the 2-aminooxazole core is its behavior in the presence of electrophiles. The exocyclic amino group readily reacts with a variety of electrophilic reagents.

| Reactant Type | Product Type | Reaction Conditions |

| Acylating Agents | N-Acylated 2-aminooxazoles | Typically in the presence of a base |

| Alkylating Agents | N-Alkylated 2-aminooxazoles | Varies depending on the alkylating agent |

| Isocyanates | N-substituted ureas | Often proceeds without a catalyst |

| Isothiocyanates | N-substituted thioureas | Similar to isocyanates |

The reactivity of the 2-aminooxazole core can also be compared to its sulfur analog, the 2-aminothiazole (B372263) core. While both are considered bioisosteres, the oxazole derivative may exhibit different metabolic stability due to the absence of an oxidizable sulfur atom. nih.govresearchgate.net

Investigation of Reaction Pathways for Functionalization

The functionalization of this compound can be achieved through various synthetic strategies, primarily targeting the exocyclic amino group and, to a lesser extent, the oxazole ring itself.

One of the most important methods for the functionalization of 2-aminooxazoles is the Buchwald-Hartwig cross-coupling reaction. acs.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 2-amino group and an aryl halide. This method is highly versatile for creating a library of N-aryl-2-aminooxazoles. acs.org

Table of Buchwald-Hartwig Cross-Coupling Reaction Components

| Component | Example | Role |

|---|---|---|

| 2-Aminooxazole | This compound | Nucleophile |

| Aryl Halide | Bromobenzene | Electrophile |

| Palladium Catalyst | Pd₂(dba)₃ | Catalyst |

| Ligand | XPhos | Stabilizes the catalyst |

| Base | NaOtBu | Activates the amine |

The synthesis of N-substituted 2-aminooxazoles has also been achieved through other methods, such as the reaction of α-amino ketones with isothiocyanates followed by a desulfurative cyclization. researchgate.net Another approach involves the cyclization of α-azidoacetophenones with isothiocyanates in the presence of triphenylphosphine. jst.go.jp

Furthermore, the 2-aminooxazole scaffold can undergo ring transformation reactions under specific conditions. For instance, 2-halogeno-N-phenacylpyridinium salts have been shown to react with secondary amines to form 1-amino-4-(oxazol-2-yl)butadienes, suggesting the intermediate formation of a 2-aryloxazolo[3,2-a]pyridinium salt. rsc.org

Protonation Equilibria of the Amine Functionality

The basicity of this compound is a critical parameter that influences its behavior in biological systems and its reactivity in acid-catalyzed reactions. The protonation equilibrium primarily involves the exocyclic amino group and the endocyclic nitrogen atom of the oxazole ring.

Studies on analogous 2-aminothiazole derivatives have shown that protonation generally occurs at the endocyclic (aza) nitrogen atom. conicet.gov.aracs.orgpsu.edu This is attributed to the delocalization of the lone pair of the exocyclic amino group into the aromatic system, which reduces its basicity. The resulting cation is stabilized by resonance.

Predicted Protonation Sites and Relative Basicities

| Site | Predicted Basicity | Rationale |

|---|---|---|

| Endocyclic Nitrogen | Higher | Aromatic system, electron donation from the amino group |

The tautomeric equilibrium between the amino and imino forms also plays a role in the protonation behavior. Protonation of the imino tautomer would occur at the exocyclic imine nitrogen. However, given the predominance of the amino form for most 2-aminooxazoles, protonation at the endocyclic nitrogen is the more likely event. conicet.gov.ar

Advanced Spectroscopic and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR)

While specific experimental NMR data for 5-(o-Tolyl)oxazol-2-amine are not extensively detailed in the reviewed literature, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the o-tolyl group, the oxazole (B20620) ring proton, and the amine protons.

Aromatic Protons (o-Tolyl group): The four protons on the tolyl ring would appear in the aromatic region, typically between δ 7.0-7.8 ppm. Due to their differing chemical environments and coupling interactions, they would likely present as a series of multiplets.

Oxazole Proton: The single proton on the oxazole ring is expected to appear as a singlet, with a chemical shift characteristic of its electron-deficient environment.

Amine Protons (-NH₂): The two protons of the primary amine group would likely produce a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent and concentration. In DMSO-d₆, amine protons of similar structures often appear at δ 9.0-10.5 ppm. mdpi.com

Methyl Protons (-CH₃): The methyl group on the tolyl ring would give rise to a sharp singlet in the upfield region, typically around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Aromatic and Oxazole Carbons: The carbons of the o-tolyl and oxazole rings would resonate in the downfield region, generally between δ 110-160 ppm. The carbon attached to the nitrogen in the oxazole ring (C2) and the oxygen-bearing carbon (C5) would be significantly deshielded.

Methyl Carbon: The carbon of the tolyl's methyl group would appear at a characteristic upfield chemical shift, typically in the range of δ 20-25 ppm.

For comparison, related structures like 2-phenyl-5-(o-tolyl)oxazole show aromatic carbon signals in the δ 126-151 ppm range and a methyl carbon signal at δ 21.96 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (tolyl) | ~ 2.2-2.5 (singlet) | ~ 20-25 |

| Aromatic C-H | ~ 7.0-7.8 (multiplets) | ~ 120-140 |

| Oxazole C-H | ~ 7.0-7.5 (singlet) | ~ 120-130 |

| -NH₂ | Broad singlet (variable) | N/A |

| Oxazole C2-NH₂ | N/A | ~ 155-165 |

| Oxazole C4-H | ~ 7.0-7.5 | ~ 120-130 |

| Oxazole C5-Aryl | N/A | ~ 145-155 |

| Aromatic C-CH₃ | N/A | ~ 135-140 |

| Aromatic C-C(oxazole) | N/A | ~ 125-135 |

Note: These are predicted values based on general chemical shift ranges and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of a compound. The molecular formula for this compound is C₁₀H₁₀N₂O, which corresponds to a molecular weight of 174.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z value of 174. Subsequent fragmentation could involve characteristic losses, such as:

Loss of a methyl radical (·CH₃) from the tolyl group, leading to a fragment at m/z 159.

Cleavage of the oxazole ring.

Loss of HCN or related fragments from the heterocyclic core.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. For instance, a related compound, 2-N-(phenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl) ethyl]-1,3,4-oxadiazole, shows a clear molecular ion peak in its mass spectrum. mdpi.com

Infrared Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

N-H Stretching: The primary amine (-NH₂) group typically exhibits two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹. The presence of two bands helps to distinguish it from a secondary amine, which shows only one.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds of the aromatic tolyl ring are expected in the 1500-1650 cm⁻¹ region. These bands are often complex.

C-N Stretching: The stretching vibration for an aromatic C-N bond typically appears as a strong band in the 1250-1335 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would be observed in the fingerprint region (below 900 cm⁻¹), providing information about the substitution pattern.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Oxazole & Aryl Rings | C=N / C=C Stretch | 1500 - 1650 | Medium to Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 730 - 770 | Strong |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures allows for a detailed prediction of its solid-state characteristics. X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

The molecular geometry of this compound would be defined by the relative orientations of the oxazole and o-tolyl rings. The oxazole ring itself is planar. However, steric hindrance between the ortho-methyl group of the tolyl substituent and the adjacent hydrogen on the oxazole ring would likely cause a significant dihedral angle between the planes of the two rings. This twisting is a common feature in ortho-substituted biaryl systems. For a related compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, the o-toluidine (B26562) ring is not coplanar with the isoxazolone ring. Bond lengths and angles within the oxazole and tolyl moieties are expected to be within the normal ranges for such systems.

In addition to hydrogen bonding, weaker interactions such as C-H···π and potential π-π stacking between the aromatic rings could further stabilize the crystal lattice. The tendency for specific interactions to occur is a balance between their energetic favorability and the geometric requirements of packing molecules efficiently in space. The interplay of these forces dictates the final, most stable crystalline form.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Detailed DFT studies on 5-(o-Tolyl)oxazol-2-amine, which would provide insights into its three-dimensional structure and electronic behavior, are not available in the reviewed literature. Such studies would typically involve:

Specific data on the optimized bond lengths, bond angles, and dihedral angles for this compound are not documented. Conformational analysis to identify the most stable spatial arrangement of the tolyl group relative to the oxazole (B20620) ring has not been reported.

Calculated vibrational frequencies, which are crucial for interpreting experimental infrared and Raman spectra of this compound, have not been published. Consequently, a correlation table assigning specific vibrational modes to functional groups of the molecule cannot be generated.

There are no reported theoretical predictions of 1H and 13C NMR chemical shifts for this compound. Such data, when compared with experimental NMR spectra, is invaluable for structural confirmation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been found in the scientific literature. This prevents the determination of the molecule's electronic band gap and the prediction of its kinetic stability and reactivity patterns.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack, is not available.

Quantum Theory of Atoms in Molecules (QTAIM) for Weak Intramolecular Interactions

Investigations using the Quantum Theory of Atoms in Molecules (QTAIM) to analyze weak intramolecular interactions, such as hydrogen bonds or van der Waals forces within this compound, have not been reported.

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous 2-amino-5-aryloxazole derivatives provides valuable insights into its potential binding interactions.

Studies on a series of 2-anilino-5-phenyloxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase have revealed key binding features. acs.orgnih.gov X-ray crystallography of these analogs has confirmed a binding mode where the oxazole core acts as a scaffold, positioning the aniline (B41778) and phenyl rings to interact with specific residues within the ATP-binding pocket of the kinase. acs.orgnih.gov The 2-amino group, a central feature of this compound, typically forms crucial hydrogen bonds with the protein's backbone, a common interaction motif for kinase inhibitors.

Based on these analogous studies, a hypothetical molecular docking of this compound into a kinase binding site, for instance, would likely involve the following interactions:

Hydrogen Bonding: The 2-amino group is a prime candidate for forming hydrogen bonds with the hinge region of a kinase, a critical interaction for many kinase inhibitors.

Hydrophobic Interactions: The o-tolyl group would be expected to occupy a hydrophobic pocket within the binding site, with the methyl group potentially providing favorable van der Waals contacts.

Pi-Stacking: The oxazole and tolyl aromatic rings could engage in π-π stacking or T-stacking interactions with aromatic residues such as phenylalanine or tyrosine in the active site.

The following table summarizes the types of interactions observed in molecular docking studies of analogous compounds, which can be extrapolated to predict the binding behavior of this compound.

| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Protein Residues | Reference |

| Hydrogen Bonding | 2-Amino group, Oxazole nitrogen | Hinge region amino acids (e.g., Alanine, Cysteine) | acs.orgnih.gov |

| Hydrophobic Interactions | o-Tolyl group (methyl and phenyl) | Leucine, Valine, Isoleucine, Alanine | nih.gov |

| Pi-Stacking | Oxazole ring, Tolyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | mdpi.com |

These predicted binding modes from molecular docking studies are instrumental in the rational design of new, more potent analogs and in understanding the structure-activity relationships within this class of compounds.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

For instance, MD simulations performed on other small molecule inhibitors targeting proteins like tubulin have demonstrated the stability of the ligand within the binding pocket over simulation times of up to 100 nanoseconds. scielo.org.mxarabjchem.org These simulations often analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains in its docked conformation.

Furthermore, MD simulations can elucidate the flexibility of different parts of the ligand and protein. In the case of this compound, an MD simulation could reveal the rotational freedom of the o-tolyl group relative to the oxazole core and how this flexibility influences the interactions within the binding site. The simulation can also track the persistence of key hydrogen bonds and hydrophobic contacts over time, providing a more rigorous assessment of the binding hypothesis generated from molecular docking.

A hypothetical molecular dynamics simulation of this compound bound to a target protein would likely focus on the parameters outlined in the table below.

| MD Simulation Parameter | Purpose | Expected Outcome for a Stable Complex | Reference |

| Root-Mean-Square Deviation (RMSD) | To assess the structural stability of the ligand-protein complex over time. | Low and stable RMSD values for both the ligand and the protein backbone. | scielo.org.mxarabjchem.org |

| Root-Mean-Square Fluctuation (RMSF) | To identify the flexibility of individual amino acid residues and ligand atoms. | Lower RMSF values for residues in the binding site interacting with the ligand, indicating stable interactions. | scielo.org.mx |

| Hydrogen Bond Analysis | To quantify the stability and occupancy of hydrogen bonds between the ligand and protein. | High occupancy of key hydrogen bonds identified in docking. | mdpi.com |

| Radius of Gyration (Rg) | To evaluate the compactness of the protein structure upon ligand binding. | A stable Rg value, suggesting the protein maintains its overall fold. | arabjchem.org |

Structure Activity Relationship Sar Studies in Oxazol 2 Amine Frameworks

Influence of the o-Tolyl Moiety at C-5 on Scaffold Performance

While extensive data exists for para-substituted C-5 aryl rings, the specific influence of an ortho-tolyl group is less documented in comparative biological studies. However, its impact can be inferred from general principles of medicinal chemistry and SAR studies on related compounds. The tolyl group itself, particularly in the para position, has been incorporated into various oxazole (B20620) structures. mdpi.comfarmaciajournal.com For example, 5-(p-tolyl) substituted oxazoles have been synthesized and tested for antibacterial activity, demonstrating the compatibility of the methylphenyl group with the scaffold. mdpi.com

The placement of the methyl group at the ortho position, as in 5-(o-tolyl)oxazol-2-amine, introduces distinct steric and electronic effects compared to an unsubstituted phenyl or a p-tolyl group.

Steric Influence : The ortho-methyl group imposes a steric hindrance that can restrict the free rotation of the phenyl ring. This conformational lock can be either beneficial or detrimental to biological activity. It may force the molecule into a bioactive conformation that fits optimally into a target's binding site, or conversely, it could prevent the molecule from achieving the necessary orientation for binding.

Electronic Influence : The methyl group is a weak electron-donating group (EDG). libretexts.org This property can subtly alter the electron density of the attached phenyl ring and, by extension, the oxazole core. While studies have shown that the electronic nature of the C-5 phenyl substituent may not be a primary driver of potency for certain targets like 5-LOX, this effect cannot be disregarded for other enzymes or receptors where electronic complementarity is key. mdpi.com

The presence of the o-tolyl moiety is a defining feature in compounds like N-(3-methoxy-4-oxazol-5-yl-phenyl)-5-(o-tolyl)oxazol-2-amine, which are investigated for their potential as modulators of biological targets. ontosight.ai The precise contribution of this specific isomer to the scaffold's performance remains an area for targeted investigation to fully understand its role in optimizing ligand-receptor interactions.

Impact of Amine Substitutions on Activity and Selectivity Profiles

The 2-amine group is a critical handle for modifying the properties of the oxazole scaffold, and its substitution pattern profoundly affects biological activity and target selectivity. SAR studies consistently show that this position is highly tolerant of a wide range of substituents, allowing for significant optimization of a lead compound.

In the context of 5-LOX inhibitors, substitution on the nitrogen of the 2-amine group with a phenyl ring (N-aryl derivatives) is a common strategy. A pivotal finding is that a hydroxyl or amino group at the para-position of this N-phenyl ring is essential for high potency. mdpi.comvulcanchem.com This suggests a specific hydrogen-bonding interaction within the enzyme's active site. The introduction of other groups, such as dimethyl or dichloro substituents, can further modulate this activity. mdpi.com

This flexibility is not unique to 5-LOX inhibitors. In the development of antitubercular agents based on the 2-aminothiazole (B372263) scaffold (a close bioisostere of 2-aminooxazole), the N-2 position was found to be highly adaptable. Introduction of various substituted benzoyl groups at this position led to a more than 128-fold improvement in activity over the initial hit compound. nih.govtandfonline.com

The table below, derived from SAR data on 5-LOX inhibitors, demonstrates how modifications to the N-phenyl ring of a 5-(4-fluorophenyl)oxazol-2-amine (B3049718) core impact inhibitory activity. mdpi.com

| Compound | Substituent (R') on N-Phenyl | 5-LOX Inhibition (%) at 1 µM | IC₅₀ (µM) |

|---|---|---|---|

| 6 | 4-OH | 96.2 ± 0.3 | 0.27 |

| 7 | 4-OH, 3,5-di-CH₃ | 98.5 ± 0.6 | 0.14 |

| 8 | 4-OH, 3,5-di-Cl | 97.9 ± 0.2 | 0.17 |

| 9 | 4-NH₂ | 95.5 ± 1.1 | 0.30 |

| 10 | 4-NH₂, 3,5-di-CH₃ | 97.5 ± 0.5 | 0.19 |

These findings underscore that the 2-amine position is a key site for introducing diversity and fine-tuning the pharmacological profile of the oxazol-2-amine scaffold.

Bioisosteric Replacements and Their Pharmacological Implications (e.g., thiazole-oxazole)

Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, is a powerful tool in drug design. Current time information in Bangalore, IN.sdu.dk One of the most common and impactful bioisosteric replacements for the oxazole ring is the thiazole (B1198619) ring. The substitution of the oxazole's oxygen atom (an O-isostere) with the thiazole's sulfur atom (an S-isostere) can lead to significant changes in biological activity, selectivity, and metabolic stability. mdpi.com

The rationale for this swap includes:

Metabolic Stability : The sulfur atom in the thiazole ring can be susceptible to oxidation in vivo, which can lead to metabolic inactivation. Replacing it with the less easily oxidized oxygen of the oxazole ring can improve metabolic stability and prolong the compound's duration of action. mdpi.com

Electronic Properties : Oxygen is more electronegative than sulfur, which alters the electronic distribution within the heterocyclic ring. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. nih.gov

Pharmacological Activity : The switch from thiazole to oxazole can have dramatic effects on potency. In one study on antiprotozoal agents, the oxazole derivatives exhibited antigiardial activity up to 12-fold greater than their thiazole counterparts. nih.gov This highlights that even a subtle change from sulfur to oxygen can profoundly impact pharmacological outcomes.

However, the replacement is not universally beneficial. In the development of certain antitubercular agents, the 2-aminothiazole scaffold was found to be critical for activity, and its replacement with an oxazole led to inactive compounds. nih.gov This demonstrates that the choice of the heterocyclic core is highly context-dependent, and the superiority of one over the other must be determined empirically for each biological target.

The following table compares the antiprotozoal activity of 2-amino-4-phenyloxazole derivatives with their 2-aminothiazole bioisosteres. nih.gov

| Substituent on 4-phenyl ring | Oxazole Derivative (vs. G. lamblia) | Thiazole Derivative (vs. G. lamblia) |

|---|---|---|

| -H | 1.58 ± 0.16 | 19.33 ± 1.15 |

| -OH | 2.50 ± 0.28 | 14.00 ± 0.81 |

| -Cl | 1.66 ± 0.09 | 13.66 ± 1.52 |

| -Br | 1.91 ± 0.23 | 12.00 ± 1.00 |

The data clearly shows the superior potency of the oxazole scaffold in this particular series of antiprotozoal agents. nih.gov

Mechanistic Insights into Biological Interactions Excluding Clinical Data

Enzymatic Inhibition Mechanisms

The oxazol-2-amine scaffold is a privileged structure in medicinal chemistry, known to interact with several enzyme classes. The primary mechanisms involve competitive or non-competitive inhibition at enzyme active sites, leading to the modulation of critical signaling pathways.

5-Lipoxygenase (5-LOX) The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. mdpi.com Inhibition of 5-LOX can therefore produce an anti-inflammatory effect. nih.gov Studies on related compounds have shown that N-aryl-5-aryloxazol-2-amine analogs can act as potent 5-LOX inhibitors. nih.gov The mechanism of inhibition is often linked to the ability of the compound to interact with the enzyme's active site. For instance, the oxazole (B20620) derivative 4-(4-benzylphenyl) oxazol-2-amine has been characterized as an inhibitor of 5-LOX. mdpi.com The inhibitory activity of this class of compounds suggests that targeting the 5-LOX pathway may be a key component of their anti-inflammatory profile. nih.govmdpi.com

FLT3 Kinase FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. semanticscholar.org Mutations, particularly internal tandem duplication (FLT3-ITD), lead to constitutive activation of the kinase, promoting the rapid proliferation of cancer cells in acute myeloid leukemia (AML). semanticscholar.orgresearchgate.net

Oxazol-2-amine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3 kinase. researchgate.net A close analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was shown to inhibit the kinase activity of FLT3-ITD. This mutation causes aberrant activation of downstream signaling pathways, including the phosphorylation of STAT5, which drives malignancy. researchgate.net By inhibiting the kinase function of FLT3-ITD, these compounds block this downstream signaling, leading to a reduction in cell proliferation. researchgate.net

The inhibitory activities of several oxazol-2-amine derivatives against FLT3-ITD and a resistant mutant, FLT3-D835Y, are summarized below.

| Compound ID | R1 | R2 | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |

| 2c | 4-F | H | 12.3 | 25.1 |

| 4c | 4-F | 4-F | 16.5 | 26.7 |

| 5c | 4-F | 4-CH3 | 12.1 | 24.3 |

| 6c | 4-F | 4-OCH3 | 19.3 | 31.5 |

| 7c | 4-F | Phenyl | 10.1 | 21.2 |

| Data derived from studies on 5-phenyl-N-phenyloxazol-2-amine analogs. researchgate.net |

Molecular Basis of Receptor Modulation

The interaction between a small molecule like 5-(o-Tolyl)oxazol-2-amine and its protein target is governed by non-covalent forces that determine binding affinity and specificity. Docking studies of related oxazole and benzoxazole (B165842) compounds with various protein targets provide insight into the likely molecular interactions. ammanu.edu.joresearchgate.net

Hydrogen Bonding The 2-amine group (-NH2) on the oxazole ring is a key functional group that can act as a hydrogen bond donor. In many enzyme active sites, such as those of kinases, amino acid residues like aspartate, glutamate, or backbone carbonyls can act as hydrogen bond acceptors. This interaction is often critical for anchoring the inhibitor in the correct orientation for effective inhibition. ammanu.edu.jo

Pi-Pi and Hydrophobic Interactions The structure of this compound contains multiple aromatic rings: the oxazole ring, the phenyl ring of the tolyl group, and the implicit N-phenyl ring common in active analogs. These rings are capable of engaging in several types of interactions:

Pi-Pi Stacking: The flat, electron-rich surfaces of the aromatic rings can stack with aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding pocket.

Hydrophobic Interactions: The non-polar tolyl group can fit into hydrophobic pockets within the protein, displacing water molecules and contributing favorably to the binding energy. Molecular docking simulations of various oxazole derivatives have highlighted the importance of these interactions for achieving high binding affinity. researchgate.net

These interactions collectively stabilize the ligand-receptor complex, contributing to the molecule's ability to modulate the function of its target protein. semanticscholar.org

Interactions with Nucleic Acids and Cellular Processes

Beyond direct enzyme inhibition, this compound and its analogs can influence fundamental cellular processes related to nucleic acids.

DNA Gyrase Inhibition DNA gyrase is a bacterial topoisomerase essential for maintaining DNA topology during replication and is a well-established antibacterial target. mdpi.comals-journal.com While various heterocyclic compounds are known to inhibit DNA gyrase, current literature does not provide direct evidence linking the this compound scaffold to this mechanism. nih.govnih.gov

DNA Damage Repair Pathway Modulation Cells possess sophisticated DNA damage response (DDR) mechanisms to repair lesions and maintain genomic integrity. ox.ac.uk Recent evidence indicates that inhibitors of certain signaling kinases can indirectly affect these repair pathways. Specifically, the inhibition of FLT3-ITD has been shown to suppress two major double-strand break repair pathways: homologous recombination (HR) and non-homologous end-joining (NHEJ). researchgate.net Research on 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, a potent FLT3 inhibitor, confirmed that this compound suppresses the expression of genes involved in DNA damage repair. researchgate.net This dual action—promoting DNA damage through oncogenic stress while simultaneously inhibiting its repair—can create a synthetic lethal scenario in cancer cells, enhancing the therapeutic effect.

Cell-Based Assays for Mechanistic Pathway Elucidation

The ultimate effect of the molecular interactions described above is observed at the cellular level. Cell-based assays are crucial for understanding the functional consequences of target engagement, such as the inhibition of cell growth and the induction of programmed cell death.

Anti-proliferative activities The oxazole scaffold is a component of numerous compounds with demonstrated anti-proliferative activity against a range of cancer cell lines. d-nb.infonih.govresearchgate.net In the context of FLT3 inhibition, oxazol-2-amine derivatives have shown potent and selective anti-proliferative effects. Assays using AML cell lines demonstrated that these compounds effectively inhibit the growth of cells harboring the FLT3-ITD mutation (e.g., Molm-13, MV4-11) while having minimal effect on cells without the mutation (e.g., HL-60). researchgate.net This indicates a targeted mechanism of action, where the anti-proliferative effect is directly linked to the inhibition of the oncogenic driver kinase. researchgate.net

The table below shows the growth inhibition (GI50) values for several oxazol-2-amine compounds against FLT3-ITD positive and negative cell lines.

| Compound ID | Molm-13 (FLT3-ITD+) GI50 (nM) | MV4-11 (FLT3-ITD+) GI50 (nM) | HL-60 (FLT3-null) GI50 (nM) |

| 2c | 45.6 | 55.3 | >10,000 |

| 4c | 39.8 | 49.6 | >10,000 |

| 5c | 35.7 | 45.2 | >10,000 |

| 6c | 49.3 | 59.1 | >10,000 |

| 7c | 25.1 | 35.4 | >10,000 |

| Data derived from studies on 5-phenyl-N-phenyloxazol-2-amine analogs. researchgate.net |

Apoptosis Induction Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov A key feature of many anticancer agents is their ability to induce apoptosis. The inhibition of survival signals, such as those propagated by an activated FLT3 kinase, can trigger this process. Studies have confirmed that treatment of FLT3-ITD positive AML cells with oxazol-2-amine inhibitors leads to a significant increase in apoptosis. researchgate.net

The mechanism of apoptosis induction by related benzoxazole and oxazole compounds often involves the intrinsic or mitochondrial pathway. nih.govnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govresearchgate.net Effective apoptosis inducers often disrupt the balance between these proteins, leading to a decrease in Bcl-2 expression and an increase in Bax expression. nih.govresearchgate.net This shift promotes mitochondrial outer membrane permeabilization and the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.govnih.gov

Exploration of Research Applications in Chemical Biology and Drug Discovery Excluding Clinical Trials, Dosage, Safety

Oxazol-2-amine as a Privileged Scaffold for Therapeutic Development

The oxazol-2-amine core is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. acs.orgnih.gov This versatility makes them attractive starting points for the development of new therapeutic agents. nih.gov The 2-aminooxazole structure is often investigated as a bioisosteric replacement for the 2-aminothiazole (B372263) moiety, a common feature in many bioactive compounds. acs.org

This substitution of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form an oxazole (B20620) can offer several advantages, such as potentially improved solubility (a lower calculated logP) and a different metabolic profile due to the absence of an oxidizable sulfur atom. acs.org However, the synthesis of N-substituted 2-aminooxazoles can be more challenging than their 2-aminothiazole counterparts. acs.orgnih.gov Despite these synthetic hurdles, the exploration of the 2-aminooxazole scaffold is driven by the need for novel chemical entities to combat issues like antimicrobial resistance. nih.govresearchgate.net For instance, researchers have successfully synthesized derivatives like 4-(p-tolyl)oxazol-2-amine as part of efforts to develop new antitubercular agents. acs.orgnih.gov

Design and Development of Chemical Probes for Biological Systems

The design and synthesis of libraries of related compounds are fundamental to creating chemical probes for exploring biological systems and identifying new drug leads. The oxazole scaffold is well-suited for this approach, as it offers multiple positions for chemical modification, allowing for a systematic investigation of structure-activity relationships (SAR). nih.govtandfonline.com By creating a variety of derivatives with different substituents, researchers can fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic characteristics. mdpi.com

The development of such compound libraries allows for screening against various biological targets. For example, the synthesis of a series of oxazole-benzenesulfonamides enabled the discovery of small molecules that could inhibit the interaction between HIV-1 reverse transcriptase (RT) and a cellular protein, eEF1A, revealing a novel mechanism of anti-HIV action. nih.gov Similarly, generating a diverse set of 2-(2-arylphenyl)benzoxazole compounds led to the identification of a new structural scaffold for the selective inhibition of the COX-2 enzyme, an important target in anti-inflammatory therapy. nih.gov This strategy of creating and testing structurally related analogs is central to the development of chemical probes that can elucidate biological pathways and serve as leads for new medicines.

Synergistic Therapeutic Strategies with Oxazol-2-amine Derivatives

A promising area of cancer research involves combination therapies, where drugs with different mechanisms of action are used together to achieve a synergistic effect, enhancing efficacy and potentially overcoming drug resistance. Derivatives of the oxazol-2-amine scaffold have shown potential in such strategies.

In a notable study, an oxazol-2-amine derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as compound 7c), was investigated as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a common mutation in acute myeloid leukemia (AML). mdpi.com Beyond its direct inhibitory effect, researchers explored its potential in combination with a PARP (poly (ADP-ribose) polymerase) inhibitor, olaparib (B1684210). The study found that the combination of compound 7c and olaparib resulted in synergistic growth inhibition in FLT3-ITD positive AML cell lines. mdpi.com This suggests that the FLT3 inhibitor could sensitize the cancer cells to the effects of the PARP inhibitor, presenting a more effective therapeutic approach for this type of leukemia. mdpi.com

| Compound | Target | Combination Agent | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|---|---|

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | FLT3 | Olaparib (PARP inhibitor) | Molm-13, MV4-11 (AML cells) | Synergistic growth inhibition | mdpi.com |

Development of Novel Antimicrobial and Anticancer Agents

The flexible nature of the oxazole scaffold has made it a fertile ground for the discovery of new agents to combat infectious diseases and cancer. nih.goviajps.comresearchgate.net

Antimicrobial Agents: Oxazole derivatives have been synthesized and evaluated for a wide range of antimicrobial activities. iajps.com Research has particularly focused on their potential as antitubercular agents, driven by the need for new treatments for tuberculosis. nih.govresearchgate.net The 2-aminooxazole core, as a bioisostere of 2-aminothiazole, has been a key area of this exploration. acs.orgnih.gov Beyond tuberculosis, various oxazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. nih.govderpharmachemica.comnih.gov

| Compound Type | Activity | Pathogen Examples | Reference |

|---|---|---|---|

| N-substituted 4-phenyl-2-aminooxazoles | Antitubercular | Mycobacterium tuberculosis | nih.gov |

| (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine | Antibacterial | S. aureus, E. coli | nih.gov |

| 1,3-oxazole with a phenyl group at position 5 | Antifungal | C. albicans | nih.gov |

Anticancer Agents: The oxazole moiety is a core component of numerous compounds designed as anticancer agents. benthamscience.comresearchgate.net These derivatives have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival. researchgate.netbenthamscience.com For example, oxazol-2-amine derivatives have been identified as potent inhibitors of mutated FLT3 kinase, a key driver in certain types of leukemia. mdpi.com Other research has demonstrated that oxazole-containing compounds can target tubulin, DNA topoisomerase enzymes, and various protein kinases, leading to apoptosis (programmed cell death) in cancer cells. researchgate.netbenthamscience.com The broad range of targets highlights the versatility of the oxazole scaffold in developing new oncologic therapies. benthamscience.com

| Compound Class | Biological Target | Cancer Type Indication | Reference |

|---|---|---|---|

| Oxazol-2-amine derivatives | FLT3 Kinase | Acute Myeloid Leukemia (AML) | mdpi.com |

| General Oxazole derivatives | Tubulin, STAT3, G-quadruplex | Various cancer cell lines | benthamscience.com |

| General Oxazole derivatives | DNA topoisomerase, Protein kinases | Various cancer cell lines | researchgate.net |

Potential in Anti-inflammatory and Anti-HIV Research

The therapeutic potential of the oxazole scaffold extends to the fields of anti-inflammatory and anti-HIV research.

Anti-inflammatory Research: Oxazole-containing compounds have been investigated for their anti-inflammatory properties. researchgate.net A key mechanism for inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Some oxazole derivatives have been designed as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, a novel scaffold, 2-(2-arylphenyl)benzoxazole, was developed and shown to selectively inhibit COX-2, with some compounds in the series demonstrating more potent in vivo anti-inflammatory activity than the standard drug diclofenac. nih.gov

Anti-HIV Research: The oxazole ring is a structural component in various compounds developed as anti-HIV agents. researchgate.net These derivatives can interfere with the viral life cycle through diverse mechanisms. One key target is the HIV reverse transcriptase (RT), an enzyme essential for viral replication. nih.gov A study identified oxazole-benzenesulfonamide derivatives that inhibit HIV-1 replication by disrupting the interaction between RT and the cellular protein eEF1A. This novel mechanism of action is effective against both wild-type and drug-resistant HIV-1 strains. nih.gov Other research has focused on oxazole-containing hybrid molecules that can inhibit different stages of the viral process, including fusion and integration. nih.gov

Advanced Materials Science and Other Scientific Applications

Investigation in Organic Electronics and Photonic Devices

The exploration of oxazole (B20620) derivatives in organic electronics and photonics is a burgeoning field of research. These compounds are of interest due to their inherent photophysical properties, which can be finely tuned through synthetic modifications. Although specific studies on 5-(o-Tolyl)oxazol-2-amine are not extensively documented, the characteristics of analogous compounds provide a strong indication of its potential applications.

Derivatives of oxazole are known to form the backbone of various organic light-emitting diode (OLED) materials. For instance, newly synthesized phenanthro[9,10-d]oxazole-anthracene derivatives have been shown to be highly efficient deep-blue fluorescent materials for OLEDs. rsc.org These compounds exhibit high photoluminescence quantum yields and have been successfully incorporated into non-doped OLED devices, demonstrating significant external quantum efficiencies. rsc.org The core structure of these materials, which includes an oxazole moiety, is crucial for achieving good charge balance and preventing triplet-triplet annihilation, thereby enhancing device performance. rsc.org

Furthermore, the general class of oxazol-5-one derivatives has been investigated for their favorable optical properties, making them suitable for applications in biosensors, fluorophores, and non-linear optical materials. The strategic placement of different functional groups on the oxazole ring allows for the development of materials with specific sensitivities, such as pH or cation sensors.

The potential photophysical properties of this compound can be inferred from related structures. The table below outlines key photophysical characteristics often investigated for organic electronic materials, which would be relevant for future studies on this compound.

| Property | Description | Potential Significance for this compound |

| Absorption Maximum (λabs) | The wavelength at which a substance absorbs the most light. | Determines the range of the electromagnetic spectrum the material can utilize. |

| Emission Maximum (λem) | The wavelength at which a substance emits the most light after excitation. | Dictates the color of light emitted in applications like OLEDs. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A high quantum yield is desirable for efficient light-emitting devices. |

| Stokes Shift | The difference between the absorption and emission maxima. | A larger Stokes shift can reduce self-absorption and improve device efficiency. |

Future research into the specific photophysical properties of this compound is necessary to fully elucidate its potential in organic electronics and photonic devices.

Role as Intermediates in Advanced Heterocyclic Synthesis

Heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science. This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures due to the reactive nature of its amino group and the versatile oxazole ring.

The amino group at the 2-position of the oxazole ring can act as a nucleophile, enabling a variety of chemical transformations. This reactivity allows for the construction of fused heterocyclic systems, which are often scaffolds for biologically active molecules and advanced materials. For example, aminoazoles are key reagents in diversity-oriented synthesis, participating in multicomponent reactions to generate a wide array of complex heterocycles. frontiersin.org The synthesis of fused heterocycles often involves the reaction of an amino-substituted heterocycle with various electrophiles, leading to the formation of new rings.

One common synthetic strategy involves the reaction of 2-aminooxazoles with α-haloketones or other bifunctional reagents to construct larger, more complex heterocyclic systems. The general reaction scheme below illustrates how a 2-aminooxazole derivative can be utilized in the synthesis of a fused imidazole (B134444) ring system.

A variety of synthetic methods can be employed to construct heterocyclic compounds from aminoazole precursors, including:

Condensation Reactions: Reaction with dicarbonyl compounds to form fused pyrimidine (B1678525) or pyrazine (B50134) rings.

Cyclization Reactions: Intramolecular reactions to form bicyclic or polycyclic systems.

Multicomponent Reactions: One-pot reactions involving three or more reactants to build complex molecular architectures efficiently.

The versatility of this compound as a synthetic intermediate is highlighted by the numerous possibilities for derivatization, leading to a diverse library of novel heterocyclic compounds with potential applications in various scientific fields.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.